molecular formula C14H16N2O4S B4704276 4-methyl-6-(4-morpholinylsulfonyl)-2(1H)-quinolinone

4-methyl-6-(4-morpholinylsulfonyl)-2(1H)-quinolinone

Cat. No. B4704276
M. Wt: 308.35 g/mol
InChI Key: QXKNPXZWGUGBOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-6-(4-morpholinylsulfonyl)-2(1H)-quinolinone (referred to as MSQ) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MSQ is a quinolone derivative that has been synthesized by researchers to study its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism of Action

The mechanism of action of MSQ is not fully understood. However, studies have shown that MSQ inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. MSQ has also been shown to inhibit the activity of certain proteins that are involved in the death of neurons.
Biochemical and Physiological Effects:
MSQ has been shown to have a number of biochemical and physiological effects. MSQ has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. MSQ has also been shown to inhibit the activity of certain proteins that are involved in the death of neurons. MSQ has been shown to have neuroprotective effects and can prevent the death of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of MSQ is that it has been extensively studied and has been shown to have potential applications in various fields of scientific research. MSQ has been shown to be effective in inhibiting the growth of cancer cells and inducing apoptosis in cancer cells. MSQ has also been shown to have neuroprotective effects and can prevent the death of neurons. One of the limitations of MSQ is that its mechanism of action is not fully understood.

Future Directions

There are several future directions for the study of MSQ. One direction is to study the mechanism of action of MSQ in more detail. Another direction is to study the potential applications of MSQ in other fields of scientific research such as infectious diseases. MSQ has also been shown to have potential applications in the field of drug delivery. Further research is needed to explore the potential applications of MSQ in this field.

Scientific Research Applications

MSQ has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of MSQ is in the field of cancer research. MSQ has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. MSQ has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. MSQ has been shown to have neuroprotective effects and can prevent the death of neurons.

properties

IUPAC Name

4-methyl-6-morpholin-4-ylsulfonyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-10-8-14(17)15-13-3-2-11(9-12(10)13)21(18,19)16-4-6-20-7-5-16/h2-3,8-9H,4-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKNPXZWGUGBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816827
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-6-(4-morpholinylsulfonyl)-2(1H)-quinolinone
Reactant of Route 2
Reactant of Route 2
4-methyl-6-(4-morpholinylsulfonyl)-2(1H)-quinolinone
Reactant of Route 3
4-methyl-6-(4-morpholinylsulfonyl)-2(1H)-quinolinone
Reactant of Route 4
Reactant of Route 4
4-methyl-6-(4-morpholinylsulfonyl)-2(1H)-quinolinone
Reactant of Route 5
Reactant of Route 5
4-methyl-6-(4-morpholinylsulfonyl)-2(1H)-quinolinone
Reactant of Route 6
Reactant of Route 6
4-methyl-6-(4-morpholinylsulfonyl)-2(1H)-quinolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.